molecular formula C13H17FN2 B15172345 N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine CAS No. 921208-34-6

N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine

Cat. No.: B15172345
CAS No.: 921208-34-6
M. Wt: 220.29 g/mol
InChI Key: MYQSPLLFGKPIMK-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-3-azabicyclo[321]octan-8-amine is a chemical compound that features a bicyclic structure with a fluorophenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine typically involves the reaction of 4-fluoroaniline with a bicyclic ketone under specific conditions. The reaction is often carried out in the presence of a reducing agent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for scalability. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted fluorophenyl compounds .

Scientific Research Applications

N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
  • N-(4-Fluorophenyl)methyl-8-azabicyclo[3.2.1]octan-3-amine
  • N-(4-Fluorophenyl)-8-butyl-8-azabicyclo[3.2.1]octan-3-amine

Uniqueness

N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine is unique due to its specific fluorophenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

CAS No.

921208-34-6

Molecular Formula

C13H17FN2

Molecular Weight

220.29 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine

InChI

InChI=1S/C13H17FN2/c14-11-3-5-12(6-4-11)16-13-9-1-2-10(13)8-15-7-9/h3-6,9-10,13,15-16H,1-2,7-8H2

InChI Key

MYQSPLLFGKPIMK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC1C2NC3=CC=C(C=C3)F

Origin of Product

United States

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